Structural Divergence from Clinical LXR Agonist RGX-104: Absence of Chloro-Trifluoromethylbenzyl Pharmacophore
In contrast to the clinical-stage LXR agonist RGX-104 (Abequolixron), which contains a 2-chloro-3-(trifluoromethyl)benzyl substituent critical for LXRβ potency, CAS 1253527-82-0 incorporates a 4-(benzyloxy)phenyl substituent lacking halogenation [1]. Published SAR for the diphenylethylamino series demonstrates that removing the 2-chloro-3-(trifluoromethyl) group from GW3965 abolishes LXR agonism (EC50 >10 µM vs. 0.19 µM for hLXRα) [2]. This defines CAS 1253527-82-0 as a structurally de-risked analog suitable for target-agnostic phenotypic screening where LXR-driven transcriptional activation is undesirable.
| Evidence Dimension | LXRα agonism (cell-based reporter gene assay) |
|---|---|
| Target Compound Data | No published data; predicted inactive based on SAR |
| Comparator Or Baseline | GW3965: EC50 = 190 nM (hLXRα); RGX-104: EC50 = not explicitly reported but structurally related to GW3965 |
| Quantified Difference | Structural deletion of 2-chloro-3-(trifluoromethyl)benzyl group eliminates LXR agonism (published analog data: EC50 >10 µM) [2] |
| Conditions | Human LXRα Gal4-fusion reporter assay in HEK293 cells |
Why This Matters
This structural difference enables procurement of a compound that is inactive at LXR, avoiding confounding LXR-mediated transcriptional effects in cell-based assays while retaining the diphenylethylamino scaffold for alternative target engagement.
- [1] PubChem. Abequolixron hydrochloride (Compound Summary). CID 16078973. View Source
- [2] Collins, J. L., et al. (2002). Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis. Journal of Medicinal Chemistry, 45(10), 1963-1966. View Source
